molecular formula C14H20N2O2 B5001227 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No.: B5001227
M. Wt: 248.32 g/mol
InChI Key: YNEUIPVIYCOYII-UHFFFAOYSA-N
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Description

4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is an organic compound with a complex structure that includes an imidazole ring, an ethyl group, a methoxyphenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a nitrile under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Addition of Methyl Groups: The methyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methoxyphenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol can be compared with other similar compounds, such as:

    4-ethyl-2-methoxyphenol: Shares the methoxyphenyl group but lacks the imidazole ring and additional methyl groups.

    2,4-disubstituted thiazoles: Contains a thiazole ring instead of an imidazole ring, with different substituents.

    Pyrimidines: Contains a pyrimidine ring, which is structurally different from the imidazole ring but may have similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-1-hydroxy-2-(4-methoxyphenyl)-5,5-dimethyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-12-14(2,3)16(17)13(15-12)10-6-8-11(18-4)9-7-10/h6-9,13,17H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEUIPVIYCOYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(N(C1(C)C)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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